N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide

Kinase Inhibition Phospholipase Inhibition Medicinal Chemistry

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a structurally novel indole-2-carboxamide featuring a unique furan-2-yl and secondary hydroxypropyl motif absent from canonical IKK2 or sPLA₂ inhibitor scaffolds. With no public pharmacological annotation, this compound is purpose-fit as a monomeric building block for de novo SAR exploration—enabling systematic investigation of steric and electronic effects of the furanyl group on target binding. It may also be empirically validated as a negative control for assays involving known active indole-2-carboxamides, contingent on first confirming inactivity in-house. Procure as the launch point for a full chemical probe development campaign.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 1790199-03-9
Cat. No. B2397377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide
CAS1790199-03-9
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O
InChIInChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19)
InChIKeyAIQZLGZVSUZMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide (CAS 1790199-03-9) for Scientific Procurement


N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide (CAS 1790199-03-9) is a synthetic small molecule belonging to the indole-2-carboxamide class. Its structure features an indole core, a furan heterocycle, and a hydroxypropyl linker, giving it a molecular weight of 284.31 g/mol and the molecular formula C16H16N2O3 . While structurally related to pharmacologically active indole-2-carboxamides, such as the IKK2 inhibitor series and sPLA2-X inhibitors, its specific biological function and potency remain uncharacterized in the public domain.

Risks of Generic Substitution for N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide in Research


Indiscriminate substitution within the indole-2-carboxamide class is not viable due to the profound impact of minor structural modifications on target selectivity and potency [1]. For example, a shift from a 3-substituted to a 5-substituted indole carboxamide can invert selectivity between kinase targets like IKK2 or sPLA2 enzymes [1]. The unique furan-2-yl and secondary alcohol moiety in this compound dictates its specific interaction potential and physicochemical profile (logP, solubility), which are critical for cellular permeability and target engagement. Without direct comparative data, assuming functional equivalence to other indole-2-carboxamides like FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) or related IKK2 inhibitors is scientifically unsound and can lead to erroneous experimental conclusions.

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide (CAS 1790199-03-9)


Absence of Published Bioactivity Data Against Closest In-Class Analogs

A search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB) found no quantitative bioactivity data (IC50, Ki, EC50) for this specific compound against any defined biological target. In contrast, closely related indole-2-carboxamide analogs have published potency data. For example, a related sPLA2-X inhibitor has an IC50 of 480 nM against recombinant human sPLA2-10, while others show nanomolar IKK2 inhibition [1][2]. The absence of data for this compound prevents any direct head-to-head comparison, which is a critical evidence gap for procurement decisions.

Kinase Inhibition Phospholipase Inhibition Medicinal Chemistry

Undefined Selectivity Profile in the Absence of Broad-Panel Kinase Screening Data

The compound's selectivity profile is entirely unknown. Key comparators in the indole-2-carboxamide class have been profiled against kinase panels; for instance, IKK2 leads from GlaxoSmithKline demonstrated >50-fold selectivity over IKK1 [1]. No such data exists for this molecule, making claims of lower off-target risk or improved selectivity impossible to substantiate.

Kinase Selectivity Off-Target Profiling Drug Discovery

Lack of Validated Solubility or ADME Data Prevents Pharmacological Comparisons

Solubility, logP, and permeability data are essential for selecting compounds for cell-based or in vivo studies. The supplier note indicates solubility for this compound is "not available" . In contrast, optimized indole-2-carboxamide leads, such as those in the anti-T. cruzi series, have reported solubility values (e.g., kinetic solubility > 100 µM) to guide selection [1]. This information void prevents the compound from being prioritized for assays requiring specific solution conditions.

ADME Physicochemical Properties Drug-likeness

Realistic Application Scenarios for N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide (CAS 1790199-03-9)


Chemical Probe Development with Explicit Profiling Requirements

Sourcing this compound is justifiable only as a starting point for a full chemical probe development campaign, where the goal is to generate the missing potency, selectivity, and ADME data from scratch. It is not suitable as a pre-validated tool compound, given the complete absence of public pharmacological annotation .

Structure-Activity Relationship (SAR) Exploration in Underexplored Indole Cores

The unique combination of the furan-2-yl and secondary hydroxypropyl group at the carboxamide side chain provides a structural novelty advantage. This compound could serve as a monomeric building block or a reference standard for exploring SAR within the indole-2-carboxamide class, specifically to understand the steric and electronic effects of the furanyl group on binding, a feature not present in standard IKK2 or sPLA2 inhibitor scaffolds .

Negative Control for IKK2/sPLA2 Inhibitor Assays

Given its distinct substitution pattern and the lack of validated target engagement, this compound could be procured and empirically tested as a potential negative control for assays involving known active indole-2-carboxamides, such as IKK2 or sPLA2 inhibitors. Its use is contingent on first confirming its inactivity in-house .

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.